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Compound of Interest

Compound Name: (S)-Tetrahydrofuran-2-carbonitrile

Cat. No.: B1639163

Get Quote

In the intricate world of pharmaceutical sciences, the three-dimensional arrangement of atoms

within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-

superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different

pharmacological and toxicological profiles. Consequently, the ability to synthesize

enantiomerically pure compounds is a cornerstone of modern drug development. (S)-
Tetrahydrofuran-2-carbonitrile, a prominent chiral building block, has emerged as a valuable

intermediate in the stereoselective synthesis of a variety of bioactive molecules.[1][2][3][4] Its

rigid tetrahydrofuran scaffold, coupled with the versatile reactivity of the nitrile group, provides a

robust platform for constructing complex molecular architectures with precise stereochemical

control.[1] This guide offers a comprehensive overview of the synthesis, properties, and

applications of (S)-Tetrahydrofuran-2-carbonitrile for researchers, scientists, and

professionals in drug development.

The tetrahydrofuran moiety is a common structural motif in numerous natural products and

pharmaceuticals.[5] Its inclusion in a drug candidate can influence key properties such as

solubility, metabolic stability, and receptor binding affinity.[6] The (S)-configuration at the 2-

position of the tetrahydrofuran ring in (S)-Tetrahydrofuran-2-carbonitrile offers a specific

stereochemical starting point for the synthesis of targeted therapeutics, including antibiotics

and antiviral agents.[7][8]
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Physicochemical Properties
While specific data for the (S)-enantiomer is not always reported separately, its physical

properties are identical to its (R)-enantiomer in a non-chiral environment.

Property Value

Molecular Formula C5H7NO[9]

Molecular Weight 97.12 g/mol [9][10][11]

Appearance Colorless oil[9]

Boiling Point

Not explicitly stated, but its precursor,

tetrahydrofuran-2-carboxylic acid, has a boiling

point of 128-129 °C at 13 mmHg.[7]

Density

Not explicitly stated for the nitrile, but the

corresponding carboxylic acid has a density of

1.209 g/mL at 25°C.[7]

Solubility
Expected to be soluble in common organic

solvents.

Spectroscopic Characterization
The structural elucidation of (S)-Tetrahydrofuran-2-carbonitrile relies on standard

spectroscopic techniques. The following data, reported for the (R)-enantiomer, is representative

of the (S)-enantiomer as well.[9]
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¹H NMR (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity and Coupling Constant (J, Hz)

4.71 dd, J = 7.1, 4.6

3.92-4.02 m

2.21-2.31 m

2.09-2.19 m

1.97-2.05 m

| ¹³C NMR (500 MHz, CDCl₃) | | | :--- | | Chemical Shift (δ, ppm) | | 119.5 | | 69.2 | | 66.4 | | 31.8 |

| 25.0 |

Stereoselective Synthesis: Crafting the Chiral Core
The synthesis of enantiomerically pure (S)-Tetrahydrofuran-2-carbonitrile is crucial for its

application as a chiral building block. Several strategies have been developed to achieve this,

primarily involving the resolution of racemic mixtures or asymmetric synthesis from prochiral

starting materials.

One common approach involves the resolution of racemic tetrahydrofuran-2-carboxylic acid.

[12] This method utilizes a chiral resolving agent, such as (+)-ephedrine, to form diastereomeric

salts that can be separated by fractional crystallization.[12] Once the desired (S)-

tetrahydrofuran-2-carboxylic acid is isolated, it can be converted to the corresponding nitrile.

Another synthetic route involves the stereoselective cyclization of an appropriate precursor. For

instance, a method has been reported for the synthesis of the (R)-enantiomer from a chiral

precursor using silver perchlorate to facilitate the cyclization and formation of the

tetrahydrofuran ring.[9] A similar strategy could be envisioned for the synthesis of the (S)-

enantiomer starting from the corresponding chiral precursor.

Representative Synthetic Protocol: From (S)-
Tetrahydrofuran-2-carboxamide
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A plausible and direct method for the synthesis of (S)-Tetrahydrofuran-2-carbonitrile is the

dehydration of the corresponding primary amide, (S)-Tetrahydrofuran-2-carboxamide. This

transformation is a standard procedure in organic synthesis.

Step-by-step Methodology:

Reaction Setup: To a solution of (S)-Tetrahydrofuran-2-carboxamide (1.0 eq) in an

appropriate solvent such as dichloromethane or tetrahydrofuran, add a dehydrating agent

like trifluoroacetic anhydride (1.5 eq) or phosphorus oxychloride (1.2 eq) at 0 °C under an

inert atmosphere.

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for

several hours. The progress of the reaction can be monitored by thin-layer chromatography

(TLC).

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated

aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with an organic

solvent (e.g., dichloromethane or ethyl acetate).

Purification: The combined organic layers are dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed under reduced pressure. The crude product can be

purified by flash column chromatography on silica gel to yield pure (S)-Tetrahydrofuran-2-
carbonitrile.
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Caption: Application of (S)-Tetrahydrofuran-2-carbonitrile in drug synthesis.

Safety and Handling
Based on the data available for the (R)-enantiomer, (S)-Tetrahydrofuran-2-carbonitrile should

be handled with care. It is classified as a flammable liquid and is harmful if swallowed, in

contact with skin, or if inhaled. [10]It can also cause skin and serious eye irritation, as well as
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respiratory irritation. [10]Appropriate personal protective equipment, including gloves, eye

protection, and a respirator, should be used when handling this compound.

Conclusion and Future Perspectives
(S)-Tetrahydrofuran-2-carbonitrile is a valuable and versatile chiral building block in the

arsenal of the medicinal chemist. Its stereodefined structure and the synthetic flexibility offered

by the nitrile group make it an attractive starting material for the synthesis of a wide range of

enantiomerically pure pharmaceuticals. As the demand for stereochemically defined drugs

continues to grow, the importance of chiral intermediates like (S)-Tetrahydrofuran-2-
carbonitrile is set to increase. Future research will likely focus on the development of even

more efficient and sustainable synthetic routes to this and related chiral tetrahydrofuran

derivatives, further expanding their application in the discovery and development of novel

therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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